
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, as well as a tetrazole ring attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of 6-methylpyridine, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step would involve the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and cycloaddition partners. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and tetrazole derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine and tetrazole derivatives, such as:
- n-(5-Chloro-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Bromo-6-ethylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
The uniqueness of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9BrN6O |
|---|---|
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9BrN6O/c1-6-7(10)2-3-8(12-6)13-9(17)4-16-5-11-14-15-16/h2-3,5H,4H2,1H3,(H,12,13,17) |
Clave InChI |
HIEHEUARRAVPLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CN2C=NN=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


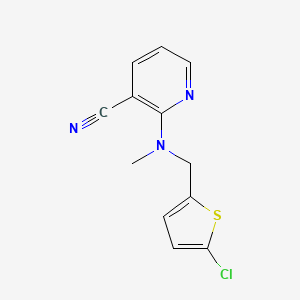
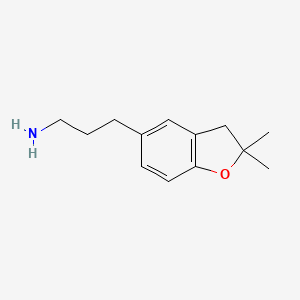
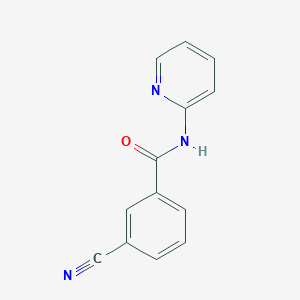
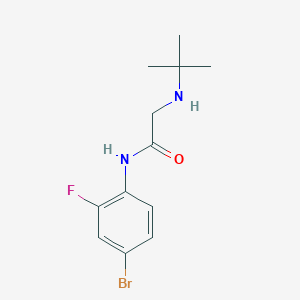
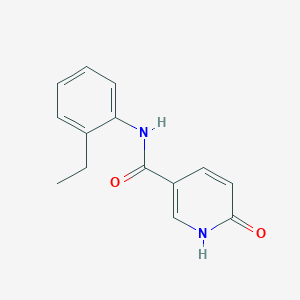
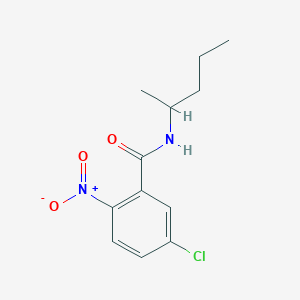
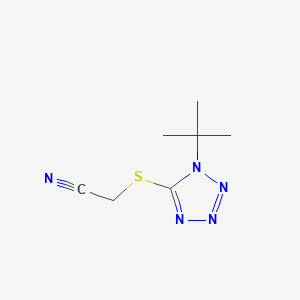


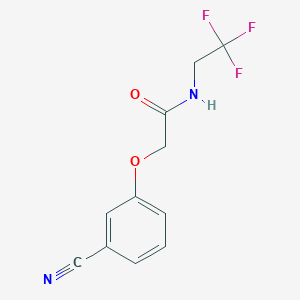
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

